molecular formula C13H17ClO4 B1349509 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic Acid CAS No. 749920-21-6

3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic Acid

Cat. No. B1349509
M. Wt: 272.72 g/mol
InChI Key: ZCRSVQBSDNJUGS-UHFFFAOYSA-N
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Description

3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid is a chemical compound with the CAS Number: 749920-21-6 . It has a molecular weight of 272.73 . The IUPAC name for this compound is 3-chloro-4-(isopentyloxy)-5-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClO4/c1-8(2)4-5-18-12-10(14)6-9(13(15)16)7-11(12)17-3/h6-8H,4-5H2,1-3H3,(H,15,16) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Pharmacological Potential

  • Certain derivatives of benzamide, which may share structural similarities with 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid, have been studied for their neuroleptic activity, indicating potential applications in the treatment of psychosis and other neurological disorders (Iwanami et al., 1981).
  • Compounds structurally related to 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid have shown promise in the treatment of fungal infections, with specific substitutions on the benzoic acid ring system improving antifungal profiles against various pathogens (Boateng et al., 2011).

Metabolic Insights

  • Studies on the metabolism of related compounds in biological systems, such as the identification of circulatory and excretory metabolites, provide insights into how these compounds might be processed in the body and their potential therapeutic pathways (Li et al., 2011).

Antioxidant and Anti-inflammatory Properties

  • Research on analogs of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid has highlighted their potent anti-inflammatory and antioxidant properties, suggesting potential applications in mitigating oxidative stress and inflammation-related conditions (Alam & Gomes, 1998).

Cellular and Molecular Mechanisms

  • Investigation into the effects of similar compounds on cell migration, anti-platelet activity, and receptor antagonism provides a deeper understanding of their molecular targets and mechanisms of action, which could inform the development of new therapeutic agents (Li et al., 2010), (Caroline et al., 2019).

Safety And Hazards

The compound has been assigned the GHS09 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H400 and H410 . Precautionary statements include P273, P391, and P501 .

properties

IUPAC Name

3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-8(2)4-5-18-12-10(14)6-9(13(15)16)7-11(12)17-3/h6-8H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRSVQBSDNJUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1Cl)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231121
Record name 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic Acid

CAS RN

749920-21-6
Record name 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749920-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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